4-(5,6,7,8-Tetrahydronaphthalen-1-yl)butanoic acid
Description
4-(5,6,7,8-Tetrahydronaphthalen-1-yl)butanoic acid is a carboxylic acid derivative featuring a tetrahydronaphthalene (tetralin) ring system linked to a butanoic acid chain via the 1-position of the aromatic ring. The compound’s core structure suggests applications in medicinal chemistry, particularly in designing ligands for nuclear receptors or enzyme inhibitors, given the prevalence of tetralin moieties in bioactive molecules .
Properties
CAS No. |
75489-92-8 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C14H18O2/c15-14(16)10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h3,6-7H,1-2,4-5,8-10H2,(H,15,16) |
InChI Key |
PYNJPEQMFVQYMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-1-yl)butanoic acid typically involves the reaction of tetrahydronaphthalene derivatives with butanoic acid precursors. One common method includes the alkylation of tetrahydronaphthalene with a butanoic acid derivative under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as palladium or other transition metals to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-Tetrahydronaphthalen-1-yl)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring in the tetrahydronaphthalene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(5,6,7,8-Tetrahydronaphthalen-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacokinetics.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalen-1-yl)butanoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Positional Isomers: 1-yl vs. 2-yl Substitution
- 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic Acid (CAS 782-27-4) Structure: Differs only in the substitution position (2-yl vs. 1-yl). Properties: Molecular weight = 218.29 g/mol; lacks functional groups beyond the carboxylic acid. Hazard warnings include skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
- 4-Oxo-4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic Acid (CAS 785-17-1) Structure: Features an oxo (keto) group at the 4-position of the butanoic acid chain. Properties: Increased polarity due to the oxo group, likely enhancing solubility in polar solvents compared to non-oxo analogs. Priced at $284.00/250 mg . Functional Impact: The oxo group could participate in hydrogen bonding, influencing pharmacokinetic properties such as membrane permeability .
Substituent-Modified Analogs
- 4-(6-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-yl)butanoic Acid (CAS 6317-48-2) Structure: Contains a methoxy (-OCH₃) group at the 6-position of the tetralin ring. Properties: Molecular weight = 248.32 g/mol; higher hydrophilicity due to the methoxy group. Exact mass = 248.1412 g/mol; XLogP3 = 2.9, indicating moderate lipophilicity . Biological Relevance: The electron-donating methoxy group may enhance interactions with enzymes or receptors, similar to methoxy-substituted pharmaceuticals .
- 4-{[(5,5,8,8-Tetramethyl-5,6,7,8-Tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic Acid Structure: Incorporates a tetramethyl-tetralin ring and a benzoic acid moiety. Properties: Demonstrated binding to nuclear receptors (e.g., RARα/RXRα heterodimer) in crystallographic studies, highlighting the role of bulky substituents in protein-ligand interactions .
Functional Group Variations
- Butanoic Acid Esters (e.g., Simvastatin Derivatives) Structure: Esterified butanoic acid linked to complex polycyclic systems (e.g., hexahydronaphthalene). Properties: Lower acidity compared to carboxylic acid analogs; enhanced bioavailability due to ester lipophilicity. Examples include statins like Lovastatin (CAS 75330-75-5) .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Price (USD) | Hazard Statements |
|---|---|---|---|---|---|
| 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic Acid (782-27-4) | C₁₄H₁₈O₂ | 218.29 | None | N/A | H302, H315, H319, H335 |
| 4-Oxo-4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic Acid (785-17-1) | C₁₄H₁₆O₃ | 240.28 | 4-oxo | $284/250 mg | Not specified |
| 4-(6-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-yl)butanoic Acid (6317-48-2) | C₁₅H₂₀O₃ | 248.32 | 6-methoxy | N/A | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
